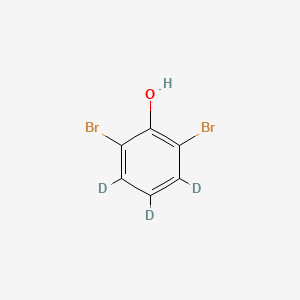

2,6-Dibromophenol-d3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

1219803-14-1 |

|---|---|

分子式 |

C6H4Br2O |

分子量 |

254.92 g/mol |

IUPAC 名称 |

2,6-dibromo-3,4,5-trideuteriophenol |

InChI |

InChI=1S/C6H4Br2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H/i1D,2D,3D |

InChI 键 |

SSIZLKDLDKIHEV-CBYSEHNBSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Br)O)Br)[2H] |

规范 SMILES |

C1=CC(=C(C(=C1)Br)O)Br |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2,6-Dibromophenol-3,4,5-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 2,6-Dibromophenol-3,4,5-d3. Given the limited availability of direct experimental data for this deuterated isotopologue, this guide leverages extensive data from its non-deuterated counterpart, 2,6-Dibromophenol, to infer and present a thorough profile. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols are provided. Furthermore, this guide includes visualizations of pertinent biological pathways and experimental workflows to facilitate a deeper understanding of its potential applications in research and drug development.

Chemical Properties and Structure

2,6-Dibromophenol-3,4,5-d3 is the deuterated form of 2,6-Dibromophenol, a halogenated phenol found in various marine organisms. The substitution of hydrogen with deuterium at the 3, 4, and 5 positions of the phenol ring provides a valuable tool for metabolic studies, reaction mechanism investigations, and as an internal standard in mass spectrometry-based analyses.

General and Physicochemical Data

The core chemical and physical properties of 2,6-Dibromophenol-3,4,5-d3 are presented in Table 1. The data for the non-deuterated analogue is included for comparison, as properties such as melting point, boiling point, and pKa are not expected to differ significantly with deuteration.

| Property | Value (2,6-Dibromophenol-3,4,5-d3) | Value (2,6-Dibromophenol) |

| Molecular Formula | C₆HD₃Br₂O | C₆H₄Br₂O |

| Molecular Weight | 254.92 g/mol | 251.90 g/mol [1] |

| Appearance | White to off-white crystalline solid (predicted) | White needle-like crystals[1][2] |

| Melting Point | 53-56 °C (predicted) | 53-56 °C[1] |

| Boiling Point | 255-256 °C at 740 mmHg (predicted) | 255-256 °C at 740 mmHg[1] |

| pKa | ~6.67 (predicted) | 6.67 |

| LogP | ~3.36 (predicted) | 3.36 |

Solubility Profile

The solubility of 2,6-Dibromophenol-3,4,5-d3 is expected to be very similar to its non-deuterated form.

| Solvent | Solubility |

| Water | Slightly soluble |

| Ethanol | Very soluble |

| Ether | Very soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2,6-Dibromophenol-3,4,5-d3. The following data is based on the known spectrum of 2,6-Dibromophenol, with predicted modifications for the deuterated analogue.

1.3.1. Mass Spectrometry

The mass spectrum of 2,6-Dibromophenol-3,4,5-d3 will show a molecular ion peak at m/z 255, reflecting the presence of three deuterium atoms. The isotopic pattern for the two bromine atoms will be preserved. The non-deuterated compound exhibits a characteristic isotopic pattern with major peaks at m/z 250, 252, and 254.

1.3.2. NMR Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of 2,6-Dibromophenol-3,4,5-d3 in a solvent like CDCl₃ is expected to be significantly simplified compared to the non-deuterated form. The signals corresponding to the protons at positions 3, 4, and 5 of the aromatic ring will be absent. A broad singlet corresponding to the hydroxyl proton will be present. For 2,6-Dibromophenol, the spectrum typically shows a triplet for the proton at the 4-position and a doublet for the protons at the 3 and 5-positions.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the six carbon atoms of the benzene ring. The signals for the deuterated carbons (C3, C4, C5) will exhibit coupling to deuterium and may have a lower intensity.

1.3.3. Infrared (IR) Spectroscopy

The IR spectrum of 2,6-Dibromophenol-3,4,5-d3 is expected to be very similar to that of 2,6-Dibromophenol, with characteristic absorptions for the O-H stretch, C-Br stretch, and aromatic C-C bending. The C-D stretching vibrations will appear at a lower frequency (around 2100-2300 cm⁻¹) compared to the C-H stretching vibrations.

Experimental Protocols

Synthesis of 2,6-Dibromophenol-3,4,5-d3 (Proposed)

Materials:

-

2,6-Dibromophenol

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a sealed reaction vessel, dissolve 2,6-Dibromophenol in an excess of deuterium oxide.

-

Add a catalytic amount of deuterated sulfuric acid to the solution.

-

Heat the mixture at a reflux temperature for an extended period (e.g., 24-48 hours) to facilitate the hydrogen-deuterium exchange at the aromatic positions.

-

Monitor the progress of the reaction by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the aromatic proton signals.

-

Once the exchange is complete, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a suitable base (e.g., anhydrous sodium carbonate).

-

Extract the deuterated product with anhydrous diethyl ether.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain 2,6-Dibromophenol-3,4,5-d3.

-

Purify the product further by recrystallization or column chromatography if necessary.

Synthesis of 2,6-Dibromophenol

A common method for the synthesis of the starting material, 2,6-Dibromophenol, involves the direct bromination of phenol.

Materials:

-

Phenol

-

N-Bromosuccinimide (NBS)

-

N,N-diisopropylamine

-

Dichloromethane

-

1M Hydrochloric acid

-

Sodium sulfate

Procedure:

-

In a Schlenk tube, dissolve phenol (1.5 g, 16 mmol) in dichloromethane (10 mL).

-

Add N,N-diisopropylamine (0.44 mL, 3.1 mmol) to the solution.

-

In a separate Schlenk tube, dissolve N-bromosuccinimide (5.7 g, 32 mmol) in dichloromethane (150 mL).

-

Slowly add the NBS solution to the phenol solution over 3 hours at room temperature (23 °C).

-

Stir the reaction mixture for an additional hour after the addition is complete.

-

Quench the reaction by adding 50 mL of 1M hydrochloric acid.

-

Extract the organic layer with water (80 mL).

-

Dry the organic layer over sodium sulfate and concentrate under vacuum to yield 2,6-Dibromophenol.

Caption: Experimental workflow for the synthesis of 2,6-Dibromophenol.

Biological Activity and Signaling Pathways

2,6-Dibromophenol has been identified as a weak inhibitor of voltage-gated Ca²⁺ channels. While it shows no significant effect on potassium-induced calcium elevation in PC12 cells, its impact on calcium homeostasis is a key aspect of its biological activity. Disruptions in cellular Ca²⁺ signaling can affect numerous cellular processes, including neurotransmission, hormone secretion, and apoptosis.

Disruption of Calcium Homeostasis

The lipophilic nature of 2,6-Dibromophenol, enhanced by the bromine atoms, is thought to facilitate its interaction with cell membranes and ion channels. This interaction can lead to a disruption of the tightly regulated intracellular calcium concentration.

Caption: Potential mechanism of 2,6-Dibromophenol-induced disruption of calcium homeostasis.

Induction of Apoptosis

Closely related compounds, such as 2,4,6-tribromophenol, have been shown to induce apoptosis through the intrinsic or mitochondrial pathway. This process is often initiated by cellular stress, including the disruption of Ca²⁺ homeostasis, leading to the release of cytochrome c from the mitochondria and the activation of the caspase cascade.

Caption: Proposed intrinsic apoptosis pathway potentially induced by 2,6-Dibromophenol.

Conclusion

2,6-Dibromophenol-3,4,5-d3 represents a valuable, yet understudied, chemical tool for a range of scientific applications. While direct experimental data remains limited, a comprehensive understanding of its properties and behavior can be effectively inferred from its non-deuterated analogue. This guide provides a foundational resource for researchers, summarizing the key chemical and structural information, offering detailed experimental protocols, and visualizing potential biological mechanisms of action. Further research into the specific properties and biological activities of this deuterated compound is warranted to fully unlock its potential in drug development and mechanistic studies.

References

A Technical Guide to the Isotopic Enrichment and Purity of 2,6-Dibromophenol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment and chemical purity of 2,6-Dibromophenol-d3. This deuterated analog of 2,6-dibromophenol is a critical internal standard for mass spectrometry-based analytical methods, particularly in environmental analysis, and metabolic studies. Its efficacy as an internal standard is directly dependent on its high isotopic enrichment and chemical purity.

Quantitative Data Summary

The isotopic enrichment and chemical purity of this compound are determined using sophisticated analytical techniques. While exact specifications may vary between manufacturers and batches, the following tables summarize typical quantitative data for this compound.

Table 1: Isotopic Enrichment of this compound

| Parameter | Specification | Typical Value |

| Isotopic Enrichment | ≥ 98 atom % D | > 99 atom % D |

| d0 Species | ≤ 2% | < 1% |

| d1 Species | ≤ 5% | < 2% |

| d2 Species | ≤ 10% | < 5% |

Table 2: Chemical Purity of this compound

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥ 98% | Gas Chromatography-Mass Spectrometry (GC-MS) |

| --- | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |

| --- | Conforms to structure | ¹H-NMR Spectroscopy |

Experimental Protocols

The determination of isotopic enrichment and chemical purity of this compound involves rigorous analytical methodologies. The following are detailed protocols for the key experiments.

Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HR-MS)

This method allows for the precise determination of the isotopic distribution of this compound.

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further, dilute the stock solution to a final concentration of 1 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

-

Mass Spectrometry Analysis:

-

Infuse the diluted sample directly into the mass spectrometer or inject it via a liquid chromatography system.

-

Acquire full-scan mass spectra in the relevant mass range to include the molecular ions of all possible deuterated species (d0 to d3).

-

Ensure sufficient mass resolution to distinguish between the different isotopologues.

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M-H]⁻ or [M+H]⁺ ions of each isotopic species (d0, d1, d2, and d3).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopic species relative to the total integrated area of all species.

-

The isotopic enrichment is reported as the percentage of the d3 species.[1][2]

-

Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for assessing the chemical purity of volatile and semi-volatile compounds like this compound.

Protocol:

-

Sample Preparation: Prepare a solution of this compound in a volatile solvent (e.g., toluene or dichloromethane) at a concentration of approximately 100 µg/mL.

-

Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) and coupled to a mass spectrometer.

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

-

Employ a suitable temperature program to ensure the separation of this compound from any potential impurities.

-

The mass spectrometer is typically operated in full-scan mode to identify any co-eluting impurities.

-

-

Data Analysis:

-

Integrate the total ion chromatogram (TIC).

-

The chemical purity is calculated by dividing the peak area of this compound by the total peak area of all detected compounds and expressing the result as a percentage.

-

Structural Confirmation and Purity by ¹H-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure and assessing the purity of deuterated compounds.

Protocol:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

NMR Analysis:

-

Acquire a ¹H-NMR spectrum. The absence or significant reduction of signals corresponding to the deuterated positions confirms successful labeling.

-

The presence of any unexpected signals may indicate chemical impurities.

-

Quantitative NMR (qNMR) can be performed by adding a certified internal standard to accurately determine the purity.[1]

-

-

Data Analysis:

-

Integrate the signals of the remaining protons in this compound and any impurity signals.

-

The purity can be estimated by comparing the integral of the compound's signals to those of the impurities. For qNMR, the purity is calculated relative to the known concentration of the internal standard.

-

Visualizations

The following diagrams illustrate the key experimental workflows for the analysis of this compound.

Workflow for Isotopic Enrichment Determination by HR-MS.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Technical Guide: Certificate of Analysis for 2,6-Dibromophenol-3,4,5-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies associated with a typical Certificate of Analysis (C of A) for the isotopically labeled compound, 2,6-Dibromophenol-3,4,5-d3. This document is intended to assist researchers, scientists, and drug development professionals in understanding the quality control parameters and analytical techniques used to certify this material.

Quantitative Data Summary

The following tables summarize the key quantitative data typically found on a Certificate of Analysis for 2,6-Dibromophenol-3,4,5-d3. These values represent a high-quality analytical standard.

Table 1: Physical and Chemical Properties

| Parameter | Specification |

| Appearance | White to off-white powder or crystals |

| Molecular Formula | C₆HBr₂D₃O |

| Molecular Weight | 254.93 g/mol |

| Melting Point | 51-58 °C[1] |

Table 2: Analytical Data

| Analysis | Method | Result |

| Chemical Purity (Assay) | Gas Chromatography (GC) | ≥98.5%[1] |

| Isotopic Purity (d3) | Mass Spectrometry | ≥98% |

| Identity | ¹H NMR, Mass Spectrometry | Conforms to structure |

| Solubility | Visual | Soluble in ethanol and ether; slightly soluble in water[2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

Gas Chromatography (GC) for Chemical Purity

Objective: To determine the chemical purity of the compound by separating it from any non-volatile or semi-volatile impurities.

Instrumentation:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

Procedure:

-

Standard Preparation: A known concentration of 2,6-Dibromophenol-3,4,5-d3 is dissolved in a suitable solvent like methanol or toluene to prepare a stock solution.[3] Working standards are prepared by serial dilution.[3]

-

Sample Preparation: A sample of the material is accurately weighed and dissolved in the same solvent to a known concentration.

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC.

-

Chromatographic Conditions:

-

Inlet Temperature: 250 °C

-

Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, then ramped to 280 °C at a rate of 15 °C/minute, and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Detector Temperature: 300 °C

-

-

Data Analysis: The area of the peak corresponding to 2,6-Dibromophenol-3,4,5-d3 is measured and compared to the total area of all peaks in the chromatogram to calculate the purity.

Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Objective: To confirm the molecular weight and determine the isotopic enrichment of the deuterated compound.

Instrumentation:

-

Mass Spectrometer: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source like electrospray ionization (ESI) or electron ionization (EI).

Procedure:

-

Sample Preparation: The sample is dissolved in a suitable solvent and infused directly into the mass spectrometer or injected after separation by GC or HPLC.

-

Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.

-

Data Analysis:

-

Identity Confirmation: The observed molecular ion peak is compared to the theoretical mass of 2,6-Dibromophenol-3,4,5-d3.

-

Isotopic Purity: The relative intensities of the ion peaks corresponding to the deuterated (d3), partially deuterated (d2, d1), and non-deuterated (d0) species are measured to calculate the isotopic enrichment.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Identity Confirmation

Objective: To confirm the chemical structure and the positions of deuterium incorporation.

Procedure:

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., chloroform-d, acetone-d6).

-

Data Acquisition: The ¹H NMR spectrum is acquired.

-

Data Analysis: The chemical shifts, splitting patterns, and integrations of the proton signals are analyzed. For 2,6-Dibromophenol-3,4,5-d3, the absence of signals from the 3, 4, and 5 positions of the aromatic ring confirms successful deuteration.

Visualizations

The following diagrams illustrate the logical workflow of the Certificate of Analysis process and the key analytical tests performed.

References

An In-depth Technical Guide to 2,6-Dibromophenol-3,4,5-d3

CAS Number: 1219803-14-1

This technical guide provides a comprehensive overview of 2,6-Dibromophenol-3,4,5-d3, a deuterated analog of 2,6-dibromophenol. The information is tailored for researchers, scientists, and drug development professionals, focusing on its synthesis, analytical characterization, and potential applications, particularly as an internal standard in quantitative analyses.

Physicochemical and Spectroscopic Data

2,6-Dibromophenol-3,4,5-d3 is a stable, isotopically labeled compound. Its physical and chemical properties are closely related to its non-deuterated counterpart, with the key difference being the increased mass due to the presence of three deuterium atoms. This mass difference is fundamental to its primary application as an internal standard in mass spectrometry-based analytical methods.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1219803-14-1 | N/A |

| Molecular Formula | C₆HD₃Br₂O | N/A |

| Molecular Weight | 254.92 g/mol | N/A |

| Isotopic Purity | ≥ 98 atom % D | N/A |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | Room Temperature | N/A |

| Solubility | Soluble in organic solvents such as methanol, ethanol, ether, and benzene. | [2] |

Table 2: Spectroscopic Data for unlabeled 2,6-Dibromophenol (CAS 608-33-3)

| Spectroscopic Method | Key Features | Reference |

| ¹H NMR (CDCl₃) | δ ~7.43 (d), ~6.70 (t), ~5.8 (s, OH) ppm | [3] |

| ¹³C NMR (CDCl₃) | Signals expected in the aromatic region (110-155 ppm) | [4] |

| Mass Spectrometry (EI) | Molecular ion peaks showing characteristic isotopic pattern for two bromine atoms (m/z 250, 252, 254 in a ~1:2:1 ratio) | [5] |

| Infrared (IR) | Characteristic peaks for O-H and C-Br stretching, and aromatic C-H bending. |

Note: The spectroscopic data for the deuterated compound will be similar, with the absence of signals corresponding to the deuterated positions in ¹H NMR and a shift in the molecular ion peak in mass spectrometry.

Synthesis and Experimental Protocols

The synthesis of 2,6-Dibromophenol-3,4,5-d3 is not widely published. However, a plausible synthetic route can be devised based on established methods for the deuteration of phenols and the selective bromination of the aromatic ring. The following protocols are provided as a guide.

Proposed Synthesis of 2,6-Dibromophenol-3,4,5-d3

The synthesis can be conceptualized as a two-step process: first, the deuteration of phenol, followed by the selective ortho-bromination.

Step 1: Deuteration of Phenol

This procedure aims to replace the hydrogens at the 3, 4, and 5 positions of the phenol ring with deuterium. This can be achieved under acidic conditions using a deuterium source like deuterium oxide (D₂O).

-

Materials: Phenol, Deuterium Oxide (D₂O), Deuterated Acid (e.g., D₂SO₄ or DCl).

-

Protocol:

-

In a sealed reaction vessel, dissolve phenol in an excess of deuterium oxide.

-

Add a catalytic amount of a deuterated acid to facilitate the electrophilic substitution.

-

Heat the mixture under reflux for an extended period (24-48 hours) to allow for H/D exchange at the aromatic positions. The exchange is typically faster at the ortho and para positions, so achieving high incorporation at the meta position might require more forcing conditions.

-

After cooling, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃).

-

Extract the deuterated phenol with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The level of deuteration should be confirmed by ¹H NMR and mass spectrometry.

-

Step 2: Ortho-Bromination of Phenol-d3

This step involves the selective bromination of the deuterated phenol at the two ortho positions. Using a mild brominating agent like N-bromosuccinimide (NBS) can provide good regioselectivity.

-

Materials: Deuterated Phenol, N-Bromosuccinimide (NBS), Diisopropylamine, Dichloromethane (DCM).

-

Protocol:

-

In a dry Schlenk tube under an inert atmosphere, dissolve the deuterated phenol in dichloromethane.

-

Add a catalytic amount of diisopropylamine to the solution.

-

In a separate flask, dissolve two equivalents of N-bromosuccinimide in dichloromethane.

-

Slowly add the NBS solution to the phenol solution over several hours at room temperature.

-

Stir the reaction mixture for an additional hour after the addition is complete.

-

Quench the reaction by adding a dilute aqueous solution of hydrochloric acid.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the 2,6-Dibromophenol-3,4,5-d3 by column chromatography or recrystallization.

-

Caption: Proposed synthetic workflow for 2,6-Dibromophenol-3,4,5-d3.

Analytical Methodologies

Due to its properties, 2,6-Dibromophenol-3,4,5-d3 is an ideal internal standard for the quantification of 2,6-dibromophenol and related compounds in various matrices using isotope dilution mass spectrometry. The following are general protocols for analytical methods where this compound would be utilized.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of semi-volatile compounds like 2,6-dibromophenol.

-

Sample Preparation (e.g., from an aqueous matrix):

-

Spike the sample with a known amount of 2,6-Dibromophenol-3,4,5-d3 internal standard.

-

Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard.

-

The extract may be derivatized (e.g., acetylation) to improve chromatographic performance, although it is not always necessary.

-

Concentrate the final extract to a small volume.

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector: Splitless injection.

-

Oven Program: A temperature gradient to ensure good separation.

-

Mass Spectrometer: Electron ionization (EI) source.

-

Detection: Selected Ion Monitoring (SIM) of characteristic ions for both the analyte and the deuterated internal standard.

-

Caption: General workflow for GC-MS analysis using a deuterated internal standard.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector (e.g., UV or mass spectrometry) is another powerful technique for the analysis of 2,6-dibromophenol.

-

Sample Preparation: Similar to GC-MS, involving spiking with the internal standard and extraction.

-

HPLC Conditions:

-

Column: A reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

Detector: UV detector (monitoring at a wavelength of maximum absorbance) or a mass spectrometer (LC-MS). For LC-MS, electrospray ionization (ESI) in negative mode is typically used for phenols.

-

Applications in Research and Drug Development

The primary application of 2,6-Dibromophenol-3,4,5-d3 is as an internal standard in quantitative bioanalytical studies.

-

Pharmacokinetic Studies: To accurately determine the concentration of a drug candidate or its metabolites that contain a 2,6-dibromophenol moiety in biological fluids over time.

-

Metabolism Studies: To investigate the metabolic fate of compounds containing the 2,6-dibromophenol structure. The deuterated standard helps in distinguishing the parent compound from its metabolites.

-

Environmental Monitoring: For the precise quantification of 2,6-dibromophenol, a known environmental contaminant, in various environmental samples.

The use of a stable isotope-labeled internal standard like 2,6-Dibromophenol-3,4,5-d3 is considered the gold standard in quantitative mass spectrometry because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, leading to more accurate and precise results.

Signaling Pathways and Biological Activity

There is no direct evidence to suggest that 2,6-Dibromophenol-3,4,5-d3 is involved in any specific signaling pathways. Its biological activity is expected to be identical to that of unlabeled 2,6-dibromophenol. The unlabeled compound has been reported to have some biological activities, including antimicrobial and antioxidant properties, and can modulate ion channels. However, the deuterated form is synthesized for use as an analytical tool rather than a biologically active agent.

Conclusion

2,6-Dibromophenol-3,4,5-d3 is a valuable tool for researchers in analytical chemistry, drug metabolism, and environmental science. Its utility as an internal standard in mass spectrometry-based quantification methods allows for highly accurate and reliable data. This guide provides the foundational technical information required for its synthesis and application in a research setting.

References

- 1. 2,6-dibromophenol | 608-33-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,6-Dibromophenol(608-33-3) 1H NMR [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 2,6-Dibromophenol | C6H4Br2O | CID 11847 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Deuterated 2,6-Dibromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of deuterated 2,6-dibromophenol, a compound of increasing interest in mechanistic studies and as an internal standard in analytical chemistry. This document outlines the key physical characteristics, provides detailed experimental protocols for their determination, and includes visualizations of relevant synthetic and biological pathways.

Core Physical Properties

Deuteration of 2,6-dibromophenol, particularly at the hydroxyl group (O-D) and the aromatic ring (C-D), can subtly influence its physical properties due to the kinetic isotope effect. The C-D bond is stronger than the C-H bond, and the O-D bond has a different zero-point energy compared to the O-H bond. While specific experimental data for the deuterated isotopologues of 2,6-dibromophenol are not extensively reported in the literature, the following tables summarize the known properties of the non-deuterated compound and provide well-established theoretical estimations for its deuterated forms.

General and Physicochemical Data

| Property | 2,6-Dibromophenol | Deuterated 2,6-Dibromophenol (estimated) |

| Molecular Formula | C₆H₄Br₂O | C₆H₃DBr₂O (ring-deuterated) or C₆H₄Br₂O-D (hydroxyl-deuterated) |

| Molecular Weight | 251.90 g/mol | ~252.91 g/mol (for C₆H₃DBr₂O) or ~252.91 g/mol (for C₆H₄Br₂O-D) |

| Appearance | White to off-white crystalline solid or needles | Expected to be similar to the non-deuterated form |

| Melting Point | 53-56 °C | A slight increase is expected |

| Boiling Point | 255-256 °C @ 740 mmHg | A slight increase is expected |

| pKa | 6.67 | ~7.17 (for hydroxyl-deuterated) |

Solubility Profile

| Solvent | 2,6-Dibromophenol | Deuterated 2,6-Dibromophenol (estimated) |

| Water | Slightly soluble | Expected to have slightly lower solubility in H₂O and slightly higher in D₂O |

| Ethanol | Soluble | Expected to be soluble |

| Diethyl Ether | Soluble | Expected to be soluble |

| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL | Expected to be soluble |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of deuterated 2,6-dibromophenol and the determination of its key physical properties.

Synthesis of Deuterated 2,6-Dibromophenol (Aromatic Ring Deuteration)

This protocol describes a general method for the deuteration of the aromatic ring of 2,6-dibromophenol via acid-catalyzed hydrogen-deuterium exchange.

Materials:

-

2,6-Dibromophenol

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O, 99.5 atom % D)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2,6-dibromophenol in an excess of deuterium oxide.

-

Carefully add a catalytic amount of deuterated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon). The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the decrease in the aromatic proton signals.

-

After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., sodium carbonate).

-

Extract the deuterated product with anhydrous diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the deuterated 2,6-dibromophenol.

-

The product can be further purified by recrystallization from a suitable solvent system if necessary.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Procedure:

-

A small amount of the dry, crystalline deuterated 2,6-dibromophenol is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range over which the sample melts is recorded as the melting point.

Determination of Boiling Point

The boiling point can be determined by distillation.

Procedure:

-

A sample of the deuterated 2,6-dibromophenol is placed in a distillation flask.

-

The apparatus is set up for simple distillation.

-

The sample is heated until it boils, and the vapor temperature is recorded as the boiling point at the given atmospheric pressure. For greater accuracy, distillation under reduced pressure is recommended.

Determination of pKa

The pKa can be determined by potentiometric titration or UV-Vis spectrophotometry.

Procedure (Potentiometric Titration):

-

A known concentration of deuterated 2,6-dibromophenol is dissolved in a suitable solvent (e.g., a water/methanol mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the half-equivalence point of the titration curve.

Mandatory Visualizations

Synthesis Workflow of Deuterated 2,6-Dibromophenol

Caption: Experimental workflow for the synthesis of deuterated 2,6-Dibromophenol.

Signaling Pathway: Inhibition of Voltage-Gated Calcium Channels

2,6-Dibromophenol has been identified as a weak inhibitor of voltage-gated calcium channels (VGCCs).[1] These channels are critical for regulating calcium influx into cells, which in turn triggers a wide range of cellular processes. The diagram below illustrates the general mechanism of VGCCs and the potential point of inhibition by a molecule like 2,6-dibromophenol.

Caption: Inhibition of voltage-gated calcium channels by 2,6-Dibromophenol.

References

Stability and storage conditions for 2,6-Dibromophenol-3,4,5-d3

An In-Depth Technical Guide to the Stability and Storage of 2,6-Dibromophenol-3,4,5-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2,6-Dibromophenol-3,4,5-d3. Adherence to these guidelines is critical for maintaining the compound's chemical integrity and isotopic purity, ensuring the reliability and reproducibility of experimental results.

Physicochemical Properties

Understanding the fundamental properties of 2,6-Dibromophenol is essential for its proper handling and storage. The data presented below is for the non-deuterated analogue, which serves as a close proxy for the deuterated compound.

| Property | Value |

| Molecular Formula | C₆D₃HBr₂O |

| Appearance | White to off-white or pale grey solid (crystals or powder)[1][2] |

| Melting Point | 51-58 °C[1][2][3] |

| Boiling Point | 255-256 °C at 740 mmHg |

| Incompatibilities | Strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides |

| Solubility | Soluble in DMSO (~100 mg/mL) and other organic solvents |

Stability Profile

2,6-Dibromophenol-3,4,5-d3 is a stable compound if stored under the recommended conditions. However, several factors can influence its degradation and isotopic purity over time.

2.1 Chemical Stability and Degradation The product is chemically stable under standard ambient conditions (room temperature). One supplier suggests that after three years, the compound should be re-analyzed for chemical purity before use. Exposure to incompatible materials or adverse conditions can lead to degradation.

-

Hazardous Decomposition: In the event of a fire or extreme heat, hazardous decomposition products can form, including carbon monoxide, carbon dioxide, and hydrogen bromide.

-

Oxidative Degradation: The phenol ring is susceptible to attack by strong oxidizing agents and hydroxyl radicals, which can initiate degradation through hydroxylation, debromination, and subsequent ring-opening.

-

Photodegradation: While direct photolysis is not considered a primary degradation pathway, it is prudent to protect the compound from prolonged exposure to light.

2.2 Isotopic Stability (Hydrogen-Deuterium Exchange) For deuterated compounds, maintaining isotopic purity is paramount. The primary risk is hydrogen-deuterium (H-D) exchange, where deuterium atoms are replaced by hydrogen from the environment.

-

Protic Sources: Exposure to moisture (atmospheric or in solvents), alcohols, and other protic solvents is the main cause of H-D exchange.

-

pH and Temperature: The rate of H-D exchange can be influenced by pH and temperature.

Recommended Storage Conditions

Proper storage is the most effective way to ensure the long-term stability of 2,6-Dibromophenol-3,4,5-d3. The following table summarizes the recommended conditions based on the compound's form.

| Parameter | Solid (Powder) | In Solvent |

| Temperature | -20°C (long-term) or 4°C (short-term) | -80°C (long-term) or -20°C (short-term) |

| Duration | 3 years at -20°C; 2 years at 4°C | 6 months at -80°C; 1 month at -20°C |

| Atmosphere | Store in a dry environment. Consider a desiccator for hygroscopic compounds. | Store under an inert atmosphere (e.g., Argon, Nitrogen). |

| Container | A tightly closed, light-resistant container. | Vials with septum caps are recommended to minimize atmospheric exposure. |

| Location | A cool, dry, and well-ventilated place away from incompatible materials. | A cool, dry, and well-ventilated place away from incompatible materials. |

Experimental Protocols

Detailed protocols for handling and stability assessment are crucial for preserving sample integrity.

4.1 Protocol for Handling and Use to Maintain Purity This protocol minimizes the risk of chemical degradation and H-D exchange during routine laboratory handling.

-

Glassware Preparation: Thoroughly dry all glassware (vials, syringes, NMR tubes) in an oven at >100°C for several hours and allow it to cool in a desiccator before use.

-

Inert Atmosphere: Whenever possible, handle the solid compound and prepare solutions in a dry, inert atmosphere, such as a glove box or under a gentle stream of nitrogen or argon.

-

Weighing: Weigh the compound directly into the pre-dried reaction vial or container to minimize transfers and exposure to atmospheric moisture.

-

Solvent Handling: Use high-purity, dry, aprotic deuterated solvents from a fresh, sealed ampoule or a bottle with a septum cap. Use a dry syringe to withdraw and transfer the solvent.

-

Dissolution: Add the solvent to the vial containing the compound, cap it tightly, and gently swirl or sonicate to dissolve. If precipitation occurs, gentle heating may be applied, but be mindful of potential degradation at higher temperatures.

-

Storage of Solutions: For stock solutions, store at -80°C for up to 6 months. It is recommended that working solutions for in vivo or sensitive in vitro experiments be prepared fresh on the day of use.

4.2 Protocol for Long-Term Stability Assessment This protocol outlines a general method for conducting a formal stability study on 2,6-Dibromophenol-3,4,5-d3.

-

Sample Preparation: Prepare multiple, identical aliquots of the compound (both as a solid and in a relevant aprotic deuterated solvent) in appropriate, tightly sealed containers.

-

Initial Analysis (Time Zero): Analyze a subset of the aliquots immediately to establish a baseline for chemical purity and isotopic enrichment.

-

Chemical Purity: Use High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Isotopic Purity: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR) to quantify any H-D back-exchange or Mass Spectrometry to confirm the isotopic distribution.

-

-

Storage Conditions: Store the remaining aliquots under a matrix of controlled conditions, for example:

-

-80°C (control)

-

-20°C

-

4°C

-

Room Temperature (~25°C)

-

Elevated Temperature (e.g., 40°C)

-

Light Exposure (ambient and/or UV) vs. Dark

-

-

Time Points: Pull aliquots from each storage condition at predetermined time intervals (e.g., 1, 3, 6, 12, 24, and 36 months).

-

Analysis: At each time point, analyze the samples using the same methods established at Time Zero.

-

Data Evaluation: Compare the results at each time point to the Time Zero data. Quantify any new impurity peaks (chemical degradation) and any changes in the isotopic enrichment (H-D exchange). Define failure criteria (e.g., >2% drop in purity).

Visualizations

5.1 Workflow for Handling and Storage

Caption: A logical workflow for the proper handling and storage of 2,6-Dibromophenol-3,4,5-d3.

5.2 Factors Influencing Stability and Purity

Caption: Key factors that can lead to chemical and isotopic degradation of the compound.

5.3 Decision Tree for Compound Re-Analysis

Caption: A decision-making tool to determine the need for purity re-analysis before use.

References

Technical Guide to 2,6-Dibromophenol-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,6-Dibromophenol-d3 (Phenol-d3, 2,6-dibromo-), a deuterated analog of 2,6-Dibromophenol. It is primarily used as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the detection of its non-deuterated counterpart in various matrices. This guide covers supplier and pricing information, and a detailed experimental protocol for its use.

Supplier and Pricing Information

This compound is available from several specialized chemical suppliers. The pricing and availability can vary based on the supplier, purity, and quantity. Below is a summary of available suppliers and their current offerings.

| Supplier | Catalog Number | CAS Number | Purity/Isotopic Enrichment | Available Quantities | Price (USD) |

| CDN Isotopes | D-4349 | 1219803-14-1 | 98 atom % D | 50 mg, 100 mg | ~$278 (for 50mg) |

| LGC Standards | CDN-D-4349-0.05G | 1219803-14-1 | 98 atom % D, min 98% Chemical Purity | 50 mg, 100 mg | $278.00 (for 50mg)[1] |

| MedChemExpress | HY-Y1667S | 1219803-14-1 | Not Specified | Inquire for details | Inquire for details[2] |

| Molport | Molport-051-693-344 | 1219803-14-1 | Not Specified | 1 mg - 25 g | $60 (1mg) - $3800 (25g) |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

For researchers interested in other isotopically labeled analogs, Cambridge Isotope Laboratories, Inc. offers 13C-labeled 2,6-Dibromophenol (Catalog No: CLM-8007).[3]

Procurement Workflow

The process of acquiring a chemical standard like this compound for a research laboratory typically follows a structured workflow to ensure proper selection, purchasing, and reception.

Experimental Protocol: Quantification of 2,6-Dibromophenol in Water Samples using GC-MS with this compound as an Internal Standard

This protocol provides a representative methodology for the quantitative analysis of 2,6-Dibromophenol in water samples. The use of this compound as an internal standard is crucial for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of the results. This method is adapted from established environmental analysis protocols for phenolic compounds.

Materials and Reagents

-

2,6-Dibromophenol (analytical standard)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Dichloromethane (DCM, GC grade)

-

Acetic Anhydride

-

Potassium Carbonate

-

Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate

-

Deionized Water

-

Solid Phase Extraction (SPE) cartridges (e.g., Polystyrene-divinylbenzene, 500 mg)

Preparation of Standard Solutions

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh approximately 10 mg of 2,6-Dibromophenol and this compound into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with methanol. Store at 4°C, protected from light.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by diluting the 2,6-Dibromophenol primary stock solution with methanol to achieve concentrations ranging from 0.1 to 20 µg/mL.

-

Prepare a working internal standard (IS) solution of this compound at a concentration of 5 µg/mL by diluting the IS primary stock solution with methanol.

-

-

Spiking:

-

Spike each calibration standard and sample with the working IS solution to achieve a consistent final concentration in the final extract (e.g., 50 ng/mL).

-

Sample Preparation (Solid Phase Extraction - SPE)

-

Sample Collection and Preservation:

-

Collect 1 L water samples in amber glass bottles.

-

Acidify the sample to a pH of ≤ 2 with concentrated HCl.

-

-

SPE Cartridge Conditioning:

-

Wash the SPE cartridge with 5 mL of DCM followed by 5 mL of methanol, and then 10 mL of deionized water (pH ≤ 2). Do not allow the cartridge to dry.

-

-

Sample Loading:

-

Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

-

-

Elution:

-

After loading, dry the cartridge by purging with nitrogen for 10 minutes.

-

Elute the trapped analytes with 5-10 mL of DCM.

-

-

Concentration and Derivatization:

-

Concentrate the eluate to approximately 0.9 mL under a gentle stream of nitrogen.

-

Add the internal standard (this compound).

-

For improved chromatographic performance, derivatize the phenol group by adding 100 µL of acetic anhydride and 1 mL of potassium carbonate buffer (0.5 M, pH 10). Vortex for 1 minute and allow to react for 10 minutes.

-

Adjust the final volume to 1.0 mL with a suitable solvent.

-

GC-MS Analysis

-

Gas Chromatograph (GC):

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Inlet: Splitless mode, 250°C.

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor (example for acetylated derivatives):

-

2,6-Dibromophenol: Monitor characteristic ions of the acetylated derivative.

-

This compound: Monitor the corresponding mass-shifted ions for the deuterated internal standard.

-

-

Data Analysis

-

Create a calibration curve by plotting the ratio of the peak area of the 2,6-Dibromophenol derivative to the peak area of the this compound derivative against the concentration of the calibration standards.

-

Quantify the concentration of 2,6-Dibromophenol in the samples using the generated calibration curve.

Analytical Workflow Diagram

The following diagram illustrates the key stages of the analytical workflow described in the experimental protocol.

References

The Role of 2,6-Dibromophenol-3,4,5-d3 in Ensuring Accuracy in Environmental Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the field of environmental analysis, the precise and reliable quantification of contaminants is paramount. 2,6-Dibromophenol, a compound of interest due to its potential toxicity and its use as a chemical intermediate and flame retardant, requires robust analytical methodologies for its detection in various environmental matrices.[1] This technical guide details the critical application of its deuterated analogue, 2,6-Dibromophenol-3,4,5-d3, as an internal standard in isotope dilution mass spectrometry to achieve the highest levels of accuracy and precision.

The Principle of Isotope Dilution

Isotope dilution is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample before any sample preparation steps. The labeled compound, in this case, 2,6-Dibromophenol-3,4,5-d3, serves as an internal standard. Because the labeled and unlabeled compounds are chemically identical, they behave identically during extraction, cleanup, and analysis, but are distinguishable by their mass-to-charge ratio in a mass spectrometer. This co-elution and co-behavior allow for the correction of any analyte loss during sample processing and any variations in instrument response, leading to highly accurate quantification.

Applications in Environmental Matrices

2,6-Dibromophenol-3,4,5-d3 is instrumental in the analysis of various environmental samples, including water, soil, sediment, and biota. Its use helps to overcome matrix effects, which are a common source of error in environmental analysis where complex sample compositions can interfere with the analytical signal.

Analysis of Water Samples

The determination of trace levels of bromophenols in water is crucial, especially in drinking water, due to their low taste and odor thresholds.[2] A highly sensitive method utilizing 2,6-Dibromophenol-d3 as an internal standard has been developed for the analysis of bromophenols in water.[2][3]

| Parameter | Value |

| Analytes | Phenol, 2-Bromophenol, 4-Bromophenol, 2,6-Dibromophenol, 2,4-Dibromophenol, 2,4,6-Tribromophenol |

| Internal Standards | phenol-d5, 2-BP-d4, 4-BP-d2, 2,6-DBP-d3 , 2,4-DBP-d3, 2,4,6-TBP-d2 |

| Detection Limits | 0.1–0.5 ng/L for bromophenols, 3 ng/L for phenol |

| Quantification Range | Up to 1000 ng/L |

| Repeatability (RSD) | ≤14% at 1 ng/L, ≤9% at 10-1000 ng/L |

| Recoveries | 91–97% |

Data sourced from Blythe et al., 2006.[3]

This protocol is adapted from the method described by Blythe et al. (2006).

-

Sample Preparation:

-

To a 100 mL water sample, add a known quantity of the deuterated internal standard solution, including this compound.

-

-

In-Situ Acetylation:

-

Convert the bromophenols to their more volatile acetate derivatives directly within the sample.

-

-

Purge-and-Trap:

-

Isolate the derivatized bromophenyl acetates from the water matrix using a modified purge-and-trap procedure.

-

-

GC-MS Analysis:

-

Analyze the trapped compounds using gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode.

-

Quantify the native bromophenols by comparing their peak areas to those of their corresponding deuterated internal standards.

-

Experimental workflow for the analysis of bromophenols in water.

Analysis of Solid Samples (Soil and Sediment)

For solid matrices like soil and sediment, the use of this compound is equally critical to account for losses during the more rigorous extraction procedures required.

This protocol is a generalized procedure based on common environmental analysis techniques.

-

Sample Preparation:

-

Weigh approximately 10 g of the homogenized soil or sediment sample into a centrifuge tube.

-

Spike the sample with a known amount of this compound solution.

-

-

Extraction:

-

Perform solvent extraction, for example, using a mixture of acetone and n-hexane.

-

The extraction can be enhanced using techniques like sonication or pressurized fluid extraction.

-

-

Cleanup:

-

The extract may require a cleanup step to remove interfering co-extractives. This can involve techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC).

-

-

Derivatization (Optional but Recommended):

-

To improve chromatographic performance and sensitivity, the extract can be derivatized. A common method is acetylation, where acetic anhydride is used to convert the phenolic hydroxyl group to an acetate ester.

-

-

GC-MS Analysis:

-

Inject the final extract into the GC-MS system.

-

Quantify the native 2,6-Dibromophenol using the internal standard, this compound.

-

General experimental workflow for the analysis of 2,6-Dibromophenol in solid samples.

Signaling Pathways and Logical Relationships

The logical principle behind the use of this compound as an internal standard is based on the foundation of isotope dilution mass spectrometry.

Logical flow of quantification using an internal standard.

Conclusion

The use of 2,6-Dibromophenol-3,4,5-d3 as an internal standard is a cornerstone of high-quality environmental analysis for its native counterpart. By compensating for analytical variability, this stable isotope-labeled compound enables researchers and scientists to achieve the low detection limits and high precision required for accurate risk assessment and regulatory compliance. The methodologies outlined in this guide provide a robust framework for the implementation of this essential analytical tool.

References

Methodological & Application

Application Note: High-Sensitivity GC-MS/MS Method for the Quantification of Brominated Phenols Using a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive gas chromatography-tandem mass spectrometry (GC-MS/MS) method for the quantification of brominated phenols in environmental matrices. The method utilizes 2,6-Dibromophenol-d3 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. Detailed protocols for sample extraction from water and solid matrices, derivatization, and instrument parameters are provided. This methodology is particularly suited for researchers, scientists, and professionals in environmental monitoring and drug development requiring reliable trace-level analysis.

Introduction

Brominated phenols are a class of compounds used as flame retardants, wood preservatives, and chemical intermediates.[1] Their potential toxicity and persistence in the environment necessitate sensitive and accurate analytical methods for their monitoring.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of these semi-volatile compounds.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving high-quality quantitative results by compensating for analyte losses during sample processing and instrumental variability.[4] This application note provides a comprehensive protocol for the analysis of brominated phenols using this compound as an internal standard, including sample preparation, derivatization, and GC-MS/MS parameters.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are protocols for water and solid samples.

1.1. Water Samples (Adapted from EPA Method 528)

This protocol is suitable for drinking water and other aqueous samples with low particulate matter.

-

Sample Preservation: If residual chlorine is present, add 40-50 mg of sodium sulfite per liter of sample. Acidify the sample to pH ≤ 2 with 6 N HCl.

-

Internal Standard Spiking: Spike the sample with a known amount of this compound solution.

-

Solid Phase Extraction (SPE):

-

Cartridge Conditioning: Condition a polystyrene-divinylbenzene SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of dichloromethane followed by 5 mL of methanol, and finally 10 mL of 0.05 N HCl. Do not allow the cartridge to dry.

-

Sample Loading: Load the 1 L water sample onto the SPE cartridge at a flow rate of approximately 20 mL/min.

-

Cartridge Washing: Wash the cartridge with deionized water to remove polar interferences.

-

Cartridge Drying: Dry the cartridge under vacuum for 15 minutes.

-

Elution: Elute the analytes with dichloromethane.

-

-

Concentration: Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen.

1.2. Solid Samples (e.g., Soil, Sediment, Tissue)

This protocol is adapted from methods for extracting dibromophenols from solid matrices.

-

Internal Standard Spiking: Spike a known weight of the homogenized sample (e.g., 1-10 g) with a known amount of this compound solution.

-

Liquid-Liquid Extraction (LLE):

-

Add a suitable extraction solvent mixture, such as acetone and n-hexane (1:1, v/v).

-

Vortex or sonicate the mixture for 15-20 minutes.

-

Centrifuge the sample to separate the solid and liquid phases.

-

Collect the supernatant.

-

Repeat the extraction twice and combine the supernatants.

-

-

Clean-up (if necessary): The extract may be cleaned up using techniques like gel permeation chromatography (GPC) or silica gel chromatography to remove interfering co-extractives.

-

Concentration: Concentrate the combined extracts to a volume of approximately 1 mL under a gentle stream of nitrogen.

Derivatization (Acetylation)

To improve the volatility and chromatographic peak shape of phenolic compounds, a derivatization step is often employed.

-

To the concentrated extract (approximately 1 mL), add 100 µL of pyridine and 200 µL of acetic anhydride.

-

Heat the mixture at 60°C for 30 minutes.

-

Allow the solution to cool to room temperature.

-

Add 1 mL of hexane and vortex for 1 minute to extract the derivatized analytes.

-

Carefully transfer the upper organic layer to an autosampler vial for GC-MS/MS analysis.

GC-MS/MS Method Development

The following are typical starting parameters for a GC-MS/MS method. Instrument-specific optimization is recommended.

Table 1: GC-MS/MS Instrumental Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Injection Port Temp | 250 °C |

| Injection Mode | Splitless (1 µL) |

| Carrier Gas | Helium, 1.5 mL/min |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Oven Program | Initial 40°C (1 min), ramp 10°C/min to 300°C, hold 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 2: Example MRM Transitions for Target Analytes and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2,6-Dibromophenol-acetate | 294 | 252 | 15 |

| 294 | 171 | 20 | |

| This compound-acetate (IS) | 297 | 255 | 15 |

| 297 | 174 | 20 | |

| 2,4-Dibromophenol-acetate | 294 | 252 | 15 |

| 294 | 171 | 20 |

Note: Precursor and product ions are illustrative and should be optimized based on the mass spectrum of the derivatized standards. The molecular ion of the acetylated derivative is chosen as the precursor ion. The product ions are selected based on characteristic fragmentation patterns.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of brominated phenols in various matrices.

Table 3: Method Performance Data

| Analyte | Matrix | Method | Recovery (%) | LOQ | Reference |

| Phenols (general) | Drinking Water | SPE-GC-MS | 85.1 - 108.4 | - | EPA 528 |

| 2,6-Dibromophenol | Flatfish (muscle) | LLE-GC-MS | 81.4 - 86.2 | 0.01 µg/g | |

| 2,4-Dibromophenol | Flatfish (muscle) | LLE-GC-MS | 89.4 - 96.5 | - | |

| Bromophenols | Urine | In-situ acetylation-LLE-GC-MS | - | 79 - 117 pg/mL range |

Visualizations

Caption: Experimental workflow for the analysis of brominated phenols.

Caption: Logical relationship for quantification using an internal standard.

Conclusion

The described GC-MS/MS method using this compound as an internal standard provides a highly sensitive and reliable approach for the quantification of brominated phenols in environmental samples. The detailed protocols for sample preparation and derivatization, combined with optimized instrumental parameters, ensure accurate and reproducible results. The use of a stable isotope-labeled internal standard is essential for correcting matrix-induced variations and improving the overall quality of the analytical data.

References

Analysis of Bromophenols using a Deuterated Standard by LC-MS/MS: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromophenols (BPs) are a class of compounds used as flame retardants, wood preservatives, and fungicides. Their presence in the environment, food, and consumer products is a growing concern due to their potential toxicity. Accurate and sensitive quantification of bromophenols is crucial for monitoring environmental contamination, ensuring food safety, and in various stages of drug development where such compounds might be impurities or metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of trace-level contaminants in complex matrices. The use of a deuterated internal standard in an isotope dilution method is a highly effective strategy to mitigate matrix effects and correct for variability during sample preparation and analysis, leading to improved accuracy and precision.[1][2][3][4] This application note provides a detailed protocol for the analysis of bromophenols in various matrices using LC-MS/MS with a deuterated internal standard.

Principle of the Method

This method employs solid-phase extraction (SPE) for aqueous samples and a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for solid samples to extract and clean up bromophenols. The extracts are then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the response of the native bromophenol to its corresponding deuterated internal standard, such as 2,4,6-Tribromophenol-¹³C₆.[5]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of bromophenols in different matrices using LC-MS/MS with a deuterated internal standard.

| Analyte | Matrix | Method | Recovery (%) | LOD | LOQ | Reference |

| 2,4,6-Tribromophenol | River Water | SPE-LC-MS/MS | 64-100% | 0.1-13.9 ng/L | - | |

| 2,4,6-Tribromophenol | Seawater | SPE-LC-MS/MS | 64-100% | 0.1-21.9 ng/L | - | |

| Various Bromophenols | Drug Product (Solid) | SBSE-GC-MS/MS | - | 1-100 pg/tablet | - | |

| Various Bromophenols | Drug Product (Liquid) | SBSE-GC-MS/MS | - | 0.04-4 ng/L | - | |

| Seven Bromophenols | Red Alga | HPLC-UV | - | <0.04 µg/mL | <0.12 µg/mL | |

| Phenols | Tap Water | SPE-LC-MS/MS | 85-107% | - | - |

Experimental Protocols

Sample Preparation

-

Sample Pre-treatment: Acidify the water sample to a pH below 4 with a suitable acid (e.g., formic acid) to prevent degradation of the bromophenols.

-

Internal Standard Spiking: Spike the sample with the deuterated bromophenol internal standard solution.

-

SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 500 mg, 6 mL) by passing 6 mL of ethyl acetate, followed by 6 mL of dichloromethane, 10 mL of methanol, and finally 10 mL of deionized water.

-

Sample Loading: Load the pre-treated water sample (e.g., 800 mL) onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

Washing: Wash the cartridge with 10 mL of deionized water to remove interfering substances.

-

Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for at least 30 minutes.

-

Elution: Elute the trapped analytes with 5 mL of acetone followed by two aliquots of 5 mL of methanol.

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

-

Sample Homogenization: Homogenize the solid sample. For soil with low water content, weigh 3 g of the air-dried sample and add 7 mL of water, vortex, and allow to hydrate for 30 minutes. For samples with high water content, use 10 g of the sample.

-

Internal Standard Spiking: Add the deuterated bromophenol internal standard to the homogenized sample.

-

Extraction: Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube. Shake or vortex vigorously for 5 minutes.

-

Salting Out: Add the contents of a commercially available QuEChERS salt packet (e.g., containing magnesium sulfate and sodium citrate) to the tube. Shake immediately for at least 2 minutes.

-

Centrifugation: Centrifuge the tube at ≥ 3000 rcf for 5 minutes.

-

Dispersive SPE (dSPE) Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing magnesium sulfate, primary secondary amine (PSA), and C18 sorbents.

-

Vortex and Centrifuge: Vortex the dSPE tube for 1 minute and then centrifuge at high speed (e.g., ≥ 5000 rcf) for 2 minutes.

-

Final Extract Preparation: Filter the purified supernatant through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis. For some LC-MS/MS systems, a 10x dilution with deionized water may be necessary.

LC-MS/MS Analysis

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient starts at a low percentage of mobile phase B, which is gradually increased to elute the analytes.

-

Injection Volume: 5-20 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2,4,6-Tribromophenol | 329.8 | 79.0 | - |

| 2,4,6-Tribromophenol | 329.8 | 81.0 | - |

| 2,4-Dibromophenol | 250.9 | 79.0 | - |

| 2,4-Dibromophenol | 250.9 | 81.0 | - |

| 4-Bromophenol | 171.9 | 79.0 | - |

| 4-Bromophenol | 171.9 | 81.0 | - |

| 2,4,6-Tribromophenol-¹³C₆ (IS) | 335.8 | 81.0 | - |

Note: Collision energies should be optimized for the specific instrument being used.

Workflow and Pathway Diagrams

Caption: Experimental workflow for bromophenol analysis.

Conclusion

The described LC-MS/MS method using a deuterated internal standard provides a robust, sensitive, and accurate approach for the quantification of bromophenols in diverse and complex matrices. The detailed sample preparation protocols for both aqueous and solid samples, combined with optimized LC-MS/MS parameters, ensure reliable results for environmental monitoring, food safety assessment, and pharmaceutical analysis. The use of an isotope-labeled internal standard is critical for compensating for matrix effects and procedural losses, thereby ensuring the highest quality data.

References

- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis. | Semantic Scholar [semanticscholar.org]

- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Note: Quantitative Analysis of 2,6-Dibromophenol in Environmental and Biological Matrices using Isotope Dilution GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromophenol (2,6-DBP) is a compound of environmental and toxicological interest, arising from industrial processes, and is also found as a natural product in some marine organisms.[1][2] Its potential toxicity necessitates accurate and reliable quantification in various matrices. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, offering high accuracy and precision by correcting for sample preparation losses and matrix-induced ionization effects. This is achieved by spiking the sample with a known amount of a stable, isotopically labeled version of the analyte, in this case, 2,6-Dibromophenol (¹³C₆). This application note provides detailed protocols for the sample preparation and analysis of 2,6-DBP using isotope dilution gas chromatography-mass spectrometry (GC-MS).

Principle of Isotope Dilution

Isotope dilution analysis relies on the addition of a known amount of an isotopically enriched standard (e.g., ¹³C₆-2,6-Dibromophenol) to the sample prior to extraction and analysis. This internal standard is chemically identical to the native analyte and therefore behaves similarly during all subsequent sample preparation steps. By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract using mass spectrometry, the concentration of the native analyte in the original sample can be accurately calculated, irrespective of incomplete extraction recovery or matrix effects.

Experimental Protocols

Preparation of Standards

1.1. Stock Solutions (1000 µg/mL):

-

Accurately weigh approximately 10 mg of 2,6-Dibromophenol and ¹³C₆-2,6-Dibromophenol into separate 10 mL Class A volumetric flasks.

-

Dissolve in toluene (for GC-MS analysis) and bring to volume.

-

Store at 4°C, protected from light.[3]

1.2. Working Standard Solutions:

-

Prepare a series of mixed working standard solutions containing both native 2,6-DBP and ¹³C₆-2,6-DBP by serial dilution of the stock solutions in toluene.

-

A typical calibration curve might range from 0.1 µg/mL to 10 µg/mL for the native compound, with a constant concentration of the ¹³C₆-labeled internal standard.

Sample Preparation

The choice of sample preparation method depends on the matrix. At the beginning of each procedure, a known amount of the ¹³C₆-2,6-Dibromophenol internal standard solution is added to the sample.

2.1. Water Samples (Adapted from EPA Method 528) [2]

This protocol is suitable for drinking water and other aqueous samples with low particulate matter.

-

Preservation and Dechlorination: If residual chlorine is present, add 40-50 mg of sodium sulfite per liter of sample. Acidify the sample to pH ≤ 2 with 6 N HCl.

-

Internal Standard Spiking: Add a known volume of ¹³C₆-2,6-Dibromophenol stock or working standard solution to the 1 L water sample.

-

Solid Phase Extraction (SPE):

-

Cartridge Conditioning: Condition a polystyrene-divinylbenzene SPE cartridge (e.g., 500 mg, 6 mL) with 3 x 5 mL of dichloromethane, followed by 3 x 5 mL of methanol, and finally 2 x 10 mL of reagent water at pH ≤ 2.

-

Sample Loading: Load the sample onto the conditioned cartridge at a flow rate of approximately 10-15 mL/min.

-

Cartridge Drying: After loading, dry the cartridge under vacuum for 15 minutes.

-

Elution: Elute the analytes from the cartridge with 3 x 5 mL of dichloromethane.

-

-

Concentration: Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen.

2.2. Soil and Sediment Samples

-

Internal Standard Spiking: Add a known amount of ¹³C₆-2,6-Dibromophenol solution to a known weight (e.g., 10 g) of the homogenized sample.

-

Extraction:

-

Add 20 mL of a 1:1 (v/v) mixture of acetone and n-hexane.[2]

-

Vortex or sonicate the mixture for 15-20 minutes.

-

Centrifuge to separate the solid and liquid phases and transfer the supernatant to a clean tube.

-

Repeat the extraction with a fresh portion of the solvent mixture and combine the supernatants.

-

-

Cleanup (if necessary): For complex matrices, a cleanup step using concentrated sulfuric acid may be employed.

-

Concentration: Concentrate the final extract to 1 mL under a gentle stream of nitrogen.

2.3. Biological Tissues (e.g., Fish)

-

Homogenization: Homogenize a known weight of the tissue sample.

-

Internal Standard Spiking: Add a known amount of ¹³C₆-2,6-Dibromophenol solution to the homogenized sample.

-

Simultaneous Distillation-Extraction (SDE): This method is effective for extracting volatile and semi-volatile compounds from complex matrices.

-

Alkaline Back Extraction: Perform an alkaline back extraction of the hexane extract to isolate the phenolic compounds.

-

Concentration: Concentrate the final extract to a suitable volume.

Derivatization (Acetylation)

To improve the volatility and chromatographic peak shape of 2,6-DBP, derivatization to its acetate ester is recommended.

-

To the 1 mL concentrated extract, add 1 mL of a potassium carbonate buffer (0.5 M, pH 10).

-

Add 100 µL of acetic anhydride.

-

Vortex vigorously for 1 minute and allow the reaction to proceed for 5-10 minutes at room temperature.

-

Add 1 mL of hexane and vortex for 1 minute to extract the derivatized 2,6-dibromophenyl acetate.

-

Centrifuge to separate the layers and transfer the upper organic (hexane) layer to an autosampler vial for GC-MS analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph coupled to a tandem quadrupole mass spectrometer (GC-MS/MS) is recommended for high selectivity and sensitivity.

Typical GC-MS/MS Parameters:

| Parameter | Condition |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Oven Program | Initial 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |

| MS Transfer Line Temp. | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |